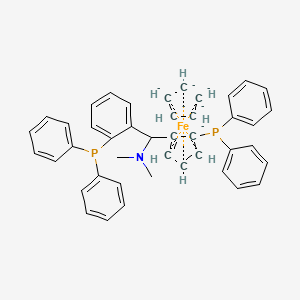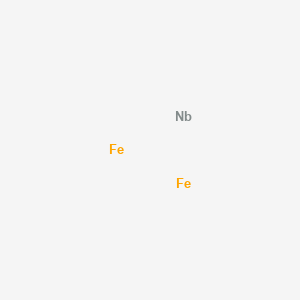
Ferroniobium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferroniobium is an important iron-niobium alloy, typically containing 60-70% niobium. It is primarily used as an alloying agent in the production of high-strength low-alloy steel, which is widely used in the construction, automotive, and pipeline industries . The niobium is mined from pyrochlore deposits and transformed into niobium pentoxide, which is then reduced to produce this compound .
准备方法
Synthetic Routes and Reaction Conditions: Ferroniobium is produced through several methods, including the aluminothermic reduction process, the electro-carbothermic process, and the electro-silicothermic process .
Aluminothermic Reduction Process: This involves mixing niobium pentoxide with iron oxide and aluminum, which is then reduced in an electric arc furnace.
Electro-Carbothermic Process: In this method, carbon is used as a reductant, and the high-carbon this compound is obtained in an electric furnace through the reduction reaction.
Electro-Silicothermic Process: Silicon is used as a reductant, and ferrosilicon alloy with high silicon content is used.
Industrial Production Methods: The industrial production of this compound primarily uses the aluminothermic reduction process due to its efficiency and cost-effectiveness . The raw materials include industrial niobium pentoxide, niobium concentrate, and tantalum extraction slag .
化学反应分析
Types of Reactions: Ferroniobium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized to form niobium oxides, such as niobium pentoxide.
Reduction: Niobium pentoxide can be reduced using aluminum or silicon to produce this compound.
Substitution: this compound can participate in substitution reactions where niobium atoms replace other metal atoms in alloys.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Aluminum or silicon in an electric arc furnace.
Substitution: High-temperature conditions in the presence of other metals.
Major Products:
Oxidation: Niobium oxides.
Reduction: this compound.
Substitution: Various niobium-containing alloys.
科学研究应用
Ferroniobium has numerous applications in scientific research and industry :
Chemistry: Used as an alloying agent to improve the properties of steel and other metals.
Biology and Medicine: Niobium alloys are used in medical implants due to their biocompatibility and corrosion resistance.
作用机制
相似化合物的比较
Ferroniobium is unique compared to other niobium alloys due to its high niobium content and its specific use in high-strength low-alloy steel . Similar compounds include:
Niobium-Tantalum Iron: Contains both niobium and tantalum and is used in similar applications.
Niobium Carbide: Used in cutting tools and wear-resistant applications due to its high hardness.
Niobium Oxide: Used as a catalyst in the chemical industry and in the production of special glasses.
This compound stands out due to its specific role in enhancing the properties of steel, making it indispensable in various industrial applications .
属性
CAS 编号 |
12023-22-2 |
|---|---|
分子式 |
Fe2Nb |
分子量 |
204.60 g/mol |
IUPAC 名称 |
iron;niobium |
InChI |
InChI=1S/2Fe.Nb |
InChI 键 |
ZFGFKQDDQUAJQP-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Nb] |
物理描述 |
Other Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


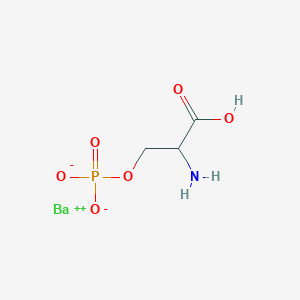
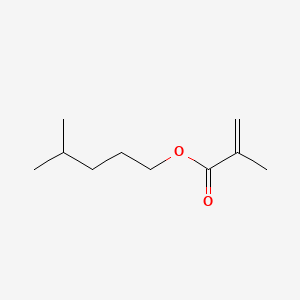
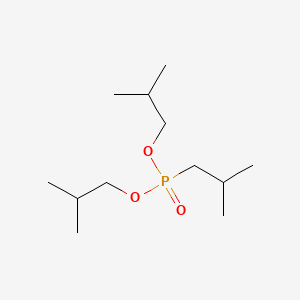
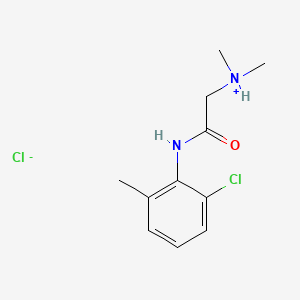
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)

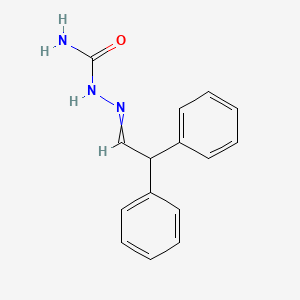

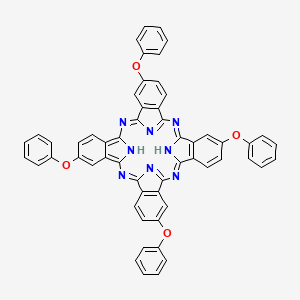

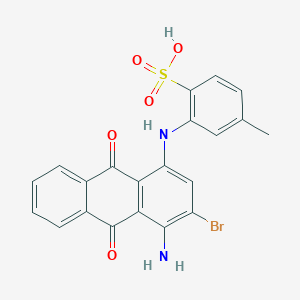
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
